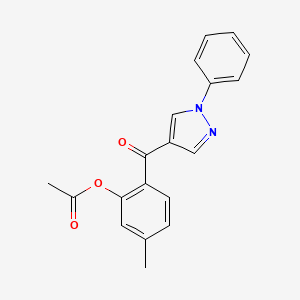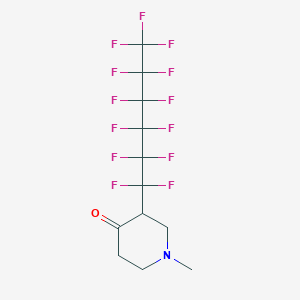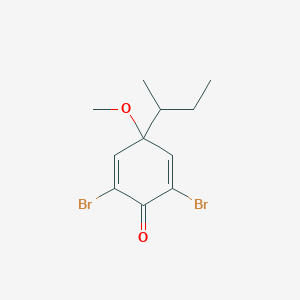
3-Nitrophenyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrophenyl decanoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by a nitro group attached to a phenyl ring, which is further esterified with a decanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Nitrophenyl decanoate can be synthesized through the esterification of 3-nitrophenol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrophenyl decanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-nitrophenol and decanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-Nitrophenol and decanoic acid.
Reduction: 3-Aminophenyl decanoate.
Substitution: Various substituted phenyl decanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitrophenyl decanoate has several applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of esterases and lipases.
Biology: It serves as a model compound to investigate the mechanisms of enzyme-catalyzed hydrolysis and other biochemical reactions.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 3-nitrophenyl decanoate primarily involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of 3-nitrophenol and decanoic acid. The catalytic mechanism typically involves the formation of a tetrahedral intermediate, followed by the cleavage of the ester bond and release of the products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Nitrophenyl decanoate
- m-Nitrophenyl decanoate
- p-Nitrophenyl acetate
- p-Nitrophenyl butyrate
Comparison
3-Nitrophenyl decanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. Compared to p-nitrophenyl decanoate, the meta position of the nitro group in this compound may result in different steric and electronic effects, affecting its chemical behavior and enzymatic hydrolysis rates .
Eigenschaften
CAS-Nummer |
61063-38-5 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
(3-nitrophenyl) decanoate |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-12-16(18)21-15-11-9-10-14(13-15)17(19)20/h9-11,13H,2-8,12H2,1H3 |
InChI-Schlüssel |
DUSNZVOKUGGFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)

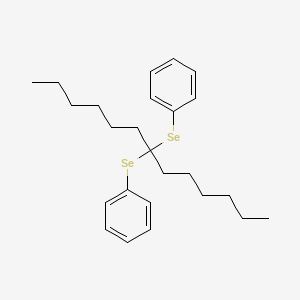
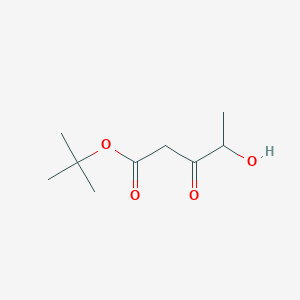

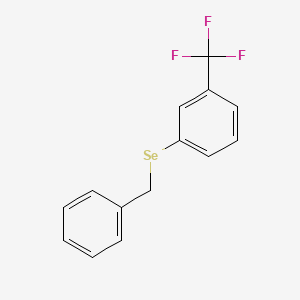


![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
